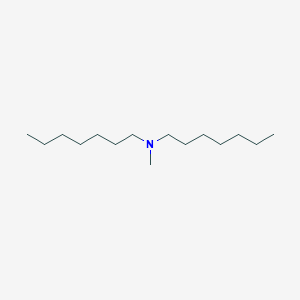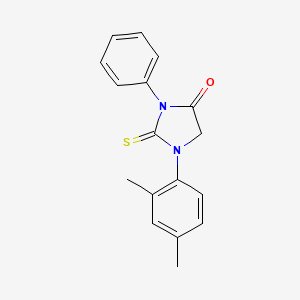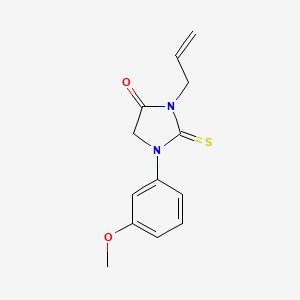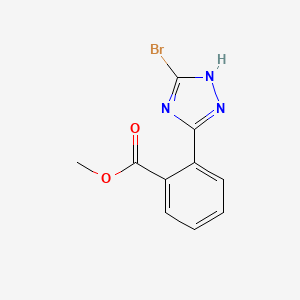![molecular formula C7H6N2O5 B8006470 5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol](/img/structure/B8006470.png)
5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol is an organic compound characterized by the presence of a nitro group, a hydroxyimino group, and two hydroxyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol typically involves the nitration of a suitable benzene derivative followed by the introduction of the hydroxyimino group. One common method involves the nitration of catechol (benzene-1,2-diol) to form 3-nitrocatechol. This intermediate is then subjected to oximation to introduce the hydroxyimino group, resulting in the formation of the target compound.
Reaction Conditions:
Nitration: The nitration of catechol is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions.
Oximation: The introduction of the hydroxyimino group can be achieved using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically conducted in an aqueous or alcoholic medium at moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. It can be used in studies related to enzyme inhibition, antimicrobial activity, and other biological assays.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s structure may allow it to interact with specific biological targets, leading to the discovery of new drugs.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals. Its functional groups allow for modifications that can enhance the properties of these materials.
Wirkmechanismus
The mechanism of action of 5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyimino group can form hydrogen bonds with biological targets, while the nitro group may participate in redox reactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes by binding to their active sites or allosteric sites.
Receptors: It may interact with receptors on cell surfaces, modulating signal transduction pathways.
Redox Reactions: The nitro group can undergo redox reactions, influencing cellular redox balance and oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-nitrocatechol: Similar structure but lacks the hydroxyimino group.
5-nitrosalicylaldehyde: Contains a nitro group and an aldehyde group instead of the hydroxyimino group.
2,4-dinitrophenol: Contains two nitro groups but lacks the hydroxyimino and hydroxyl groups.
Uniqueness
5-[(E)-(hydroxyimino)methyl]-3-nitrobenzene-1,2-diol is unique due to the presence of both the hydroxyimino and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-[(E)-hydroxyiminomethyl]-3-nitrobenzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-6-2-4(3-8-12)1-5(7(6)11)9(13)14/h1-3,10-12H/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFJEIWJTUESEW-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[5-(4-amino-1,2,5-oxadiazol-3-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B8006443.png)

![2-amino-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B8006453.png)



